Lipophilicity Adjustment by Chlorine: logP Comparison vs. Non-Chlorinated Regioisomers
The introduction of chlorine at the 4-position of the benzamide core raises the calculated logP from 1.16 (non-chlorinated meta-tetrazole isomer) to 2.25 in the target compound—an increase of +1.09 log units [1]. This places the target compound in a more favorable lipophilicity range for passive membrane permeation while avoiding the excessive logP of the fully aromatic N-(4-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide, which reaches logP 3.07 . The 2-hydroxy group on the phenylethyl chain acts as a polarity counterbalance, preventing logP from exceeding 2.5.
| Evidence Dimension | Computed octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.254 (ZINC12408793) |
| Comparator Or Baseline | N-(2-hydroxy-2-phenylethyl)-3-(1H-tetrazol-1-yl)benzamide: logP = 1.1611 (ChemDiv D632-0116); N-(4-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide: logP = 3.07 (Hit2Lead) |
| Quantified Difference | ΔlogP = +1.09 vs. non-chlorinated meta isomer; ΔlogP = -0.82 vs. N-(4-chlorophenyl) analog |
| Conditions | Computed logP values from ZINC, ChemDiv, and Hit2Lead databases; different computational methods may apply |
Why This Matters
A logP between 2 and 3 is generally considered optimal for oral bioavailability and cell permeability; the target compound's logP of 2.25 sits in this window, whereas the non-chlorinated analog's logP of 1.16 may limit membrane crossing and the N-(4-chlorophenyl) analog's logP of 3.07 risks poor solubility.
- [1] ZINC12408793. ZINC20 Database. logP 2.254, MW 343.774, tPSA 81 Ų, HBD 1, HBA 6. University of California, San Francisco. Accessed May 2026. View Source
